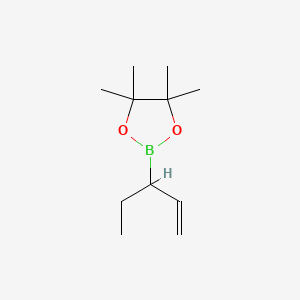
4,4,5,5-Tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to two oxygen atoms and a carbon chain. This compound is part of the dioxaborolane family, which is known for its stability and versatility in various chemical reactions. Organoboron compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with an appropriate alkene. One common method is the hydroboration of an alkene followed by oxidation to form the desired dioxaborolane. The reaction conditions often include the use of a catalyst, such as a transition metal complex, and may require specific temperature and pressure conditions to optimize yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce the compound in high yields and purity. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes or other reduced boron species.
Substitution: The boron atom can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include boronic acids, borates, boranes, and substituted boron compounds. These products are valuable intermediates in organic synthesis and can be used to create more complex molecules.
科学研究应用
4,4,5,5-Tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In organic synthesis, the boron atom can form stable complexes with transition metals, facilitating catalytic reactions. In biological systems, the boron atom can interact with enzymes and other biomolecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
Similar compounds to 4,4,5,5-Tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane include:
Boronic acids: Compounds containing a boron atom bonded to two hydroxyl groups and an organic substituent.
Boranes: Compounds containing a boron atom bonded to hydrogen atoms.
Borates: Compounds containing a boron atom bonded to oxygen atoms and other substituents.
Uniqueness
This compound is unique due to its stability and versatility in various chemical reactions. Its ability to form stable complexes with transition metals and its reactivity in organic synthesis make it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
873077-13-5 |
|---|---|
分子式 |
C11H21BO2 |
分子量 |
196.10 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-pent-1-en-3-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H21BO2/c1-7-9(8-2)12-13-10(3,4)11(5,6)14-12/h7,9H,1,8H2,2-6H3 |
InChI 键 |
UROQGMNVACCSRK-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Fluorophenyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-methanamine](/img/structure/B14149630.png)
![Ethyl 2-[(5-cyano-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)sulfanyl]propanoate](/img/structure/B14149644.png)
![Butyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B14149648.png)
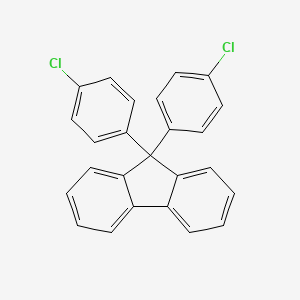
![1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one](/img/structure/B14149665.png)
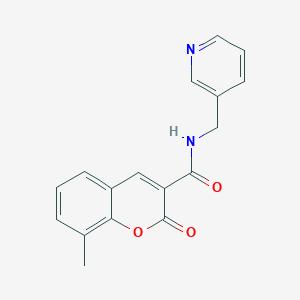
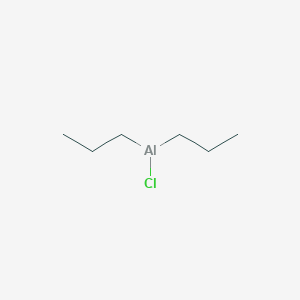

![3-butyl-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14149685.png)
![2-[(4-Methoxyphenyl)methoxy]benzamide](/img/structure/B14149689.png)

![2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B14149698.png)
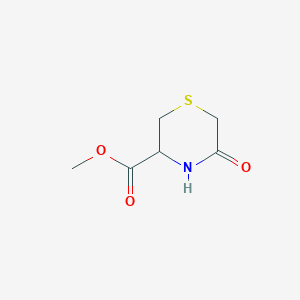
![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14149705.png)
